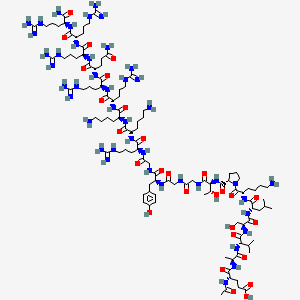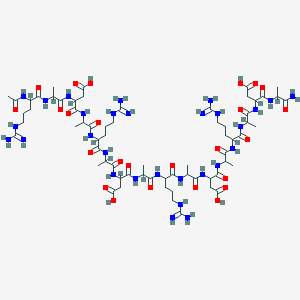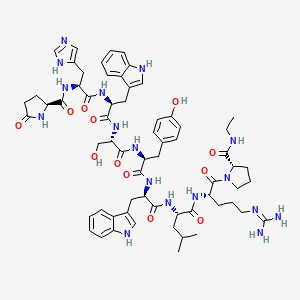
NH2-QGGYTMHQDQEGDTDAGLK-COOH
カタログ番号 B1574820
分子量: 2051.11
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NH2-QGGYTMHQDQEGDTDAGLK-COOH is a synthetic peptide chain with an amine group attached to glutamine and an carboxyl group attached to lysine.
科学的研究の応用
Intracellular Trafficking and Toxicity
- Research demonstrates that nanoparticles with differing surface functionalities (NH2 or COOH) exhibit distinct intracellular uptake and transport kinetics, which are crucial for understanding their biological consequences and applications in bioimaging and medical fields (Manshian et al., 2017).
Nanoparticle Surface Chemistry and Size
- The surface chemistry and size of nanoparticles, like quantum dots (QDs), significantly influence their uptake and toxicity in cellular environments. This understanding is vital for designing safer nanoparticles for biomedical applications (Clift et al., 2008).
Functional Group Modulation in Quantum Dots
- Alterations in the functional groups of quantum dots, such as –NH2 and –COOH, can affect their optical properties, which is essential for enhancing their applications in fields like imaging and sensing (Tang et al., 2019).
Quantum Dot Cytotoxicity and Surface Chemistries
- Different surface chemistries of quantum dots result in varying levels of cytotoxicity and cellular interactions, crucial for their safe use in biological and medical applications (Clift et al., 2011).
Photocatalysis for CO2 Reduction
- The combination of quantum dots with functionalized materials, such as NH2-modified frameworks, can significantly improve photocatalytic activities, such as CO2 reduction, which is critical for environmental remediation and energy conversion (Wan et al., 2019).
Intracellular Fate of Quantum Dots
- The intracellular localization of quantum dots, influenced by their surface chemistry, plays a key role in determining their potential hazardous effects, highlighting the importance of understanding these interactions for biomedical applications (Clift et al., 2011).
Surface Functionalization in Biomaterials
- Surface functionalization techniques, including NH2 and COOH modifications, can significantly impact the biological responses of biomaterials, which is crucial for their application in tissue engineering and regenerative medicine (Mussano et al., 2017).
特性
製品名 |
NH2-QGGYTMHQDQEGDTDAGLK-COOH |
|---|---|
分子式 |
C₈₃H₁₂₇N₂₅O₃₄S |
分子量 |
2051.11 |
配列 |
One Letter Code: QGGYTMHQDQEGDTDAGLK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー





